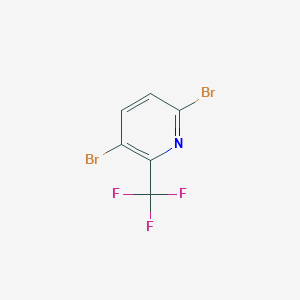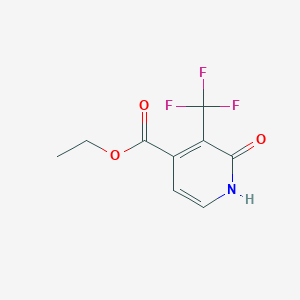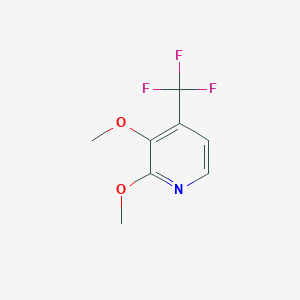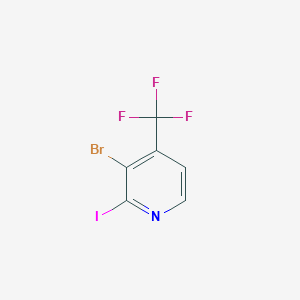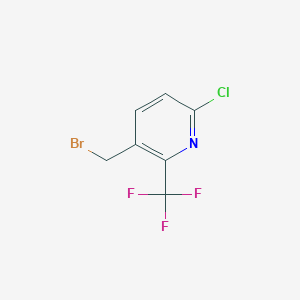
(5-(N,N-Diethylsulfamoyl)-2-methoxyphenyl)boronsäure
Übersicht
Beschreibung
(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a diethylsulfamoyl group
Wissenschaftliche Forschungsanwendungen
Synthese von Borinsäurederivaten
Borinsäuren und ihre Chelatderivate sind eine Unterklasse von Organoboranverbindungen, die in Kreuzkupplungsreaktionen, Katalyse, pharmazeutischer Chemie, Polymer- oder Optoelektronikmaterialien verwendet werden . Sie sind weniger untersucht als ihre Boronsäure-Muttersubstanzen, obwohl sie interessante Eigenschaften und Reaktivitäten aufweisen .
Kreuzkupplungsreaktionen
Borinsäuren wurden in Kreuzkupplungsreaktionen eingesetzt . Beispielsweise wurde die Reaktivität von Boronsäure, die von Anilin abgeleitet ist, durch die Synthese eines roten Fluorophors, eines Xanthenanalogs, veranschaulicht .
Bioaktive Verbindungen
Borinsäuren wurden als bioaktive Verbindungen eingesetzt . Sie wurden hauptsächlich für ihre Neigung zur Koordination von Alkoholen, Diolen, Aminoalkoholen usw. verwendet .
Katalyse
Borinsäuren wurden in der Katalyse eingesetzt . Sie katalysieren beispielsweise die regioselektive Funktionalisierung von Diolen, Kohlenhydraten oder Epoxidringöffnungsreaktionen .
Peptid-Boronsäuren (PBAs)
PBAs werden als Proteaseinhibitoren und als kovalente Liganden in der Strukturbiologie verwendet . Bortezomib ist der erste von der FDA zugelassene PBA und gleichzeitig der erste Proteasomhemmer seiner Klasse .
HIV-1-Proteaseinhibitor
Die Boronsäure wirkt als kompetitiver Inhibitor der HIV-1-Protease und die Affinität zum Ziel war 20-mal größer als die von Darunavir .
Zukünftige Richtungen
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have seen recent advances in their synthesis . This suggests that there may be future research and development in the synthesis and application of compounds like “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”.
Wirkmechanismus
Target of Action
Boronic acids, such as “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”, are often used in organic chemistry, particularly in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds .
Mode of Action
In the Suzuki-Miyaura coupling reaction, boronic acids act as nucleophiles, reacting with a halide or triflate compound in the presence of a base and a palladium catalyst . The boronic acid donates its organoboron group to the palladium complex, forming a new carbon-carbon bond .
Result of Action
Without specific studies on “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. The result of its action in a suzuki-miyaura coupling would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. Additionally, factors such as temperature and the presence of other chemicals (e.g., catalysts, bases) can also impact the compound’s behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and N,N-diethylsulfamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxyphenylboronic acid is dissolved in an appropriate solvent like dichloromethane or tetrahydrofuran. N,N-diethylsulfamoyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Purification: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles like amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts for Suzuki-Miyaura coupling.
Bases: Bases such as potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran, toluene, and dimethylformamide.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Phenols: Oxidation of the boronic acid group yields phenols, which are important in various chemical industries.
Chemistry:
Organic Synthesis: (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Catalysis: It serves as a reagent in catalytic processes, particularly in cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Agrochemicals: It is employed in the synthesis of agrochemicals for crop protection and enhancement.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: A related compound with a methoxy group at the para position instead of the ortho position.
(5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid: A similar compound with dimethylsulfamoyl instead of diethylsulfamoyl group.
Uniqueness:
Functional Group Diversity: The presence of both the diethylsulfamoyl and methoxy groups provides unique reactivity and selectivity in chemical reactions.
Versatility: The compound’s ability to participate in various types of reactions, including coupling, oxidation, and substitution, makes it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
[5-(diethylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMZSLKWCXUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









